3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid
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Overview
Description
3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid is an organic compound with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a prop-2-yn-1-ylcarbamoyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and propargylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo substitution reactions, particularly at the prop-2-yn-1-yl group, using reagents such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Comparison with Similar Compounds
3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid and other propargyl derivatives share structural similarities.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-(prop-2-ynylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H9NO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h1,3-5,7H,6H2,(H,12,13)(H,14,15) |
InChI Key |
HYNMPDIDEZHZDM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
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